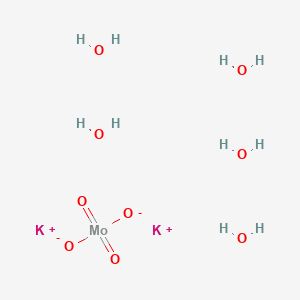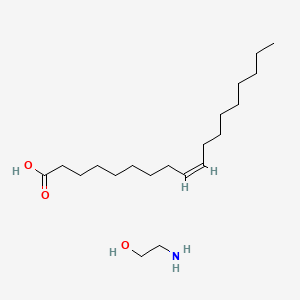
m-PEG5-2-methylacrylate
Übersicht
Beschreibung
m-PEG5-2-methylacrylate is a polyethylene glycol (PEG)- and alkyl/ester-based compound. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to target and degrade specific proteins within cells .
Wirkmechanismus
Target of Action
m-PEG5-2-methylacrylate is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .
Mode of Action
The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The interaction between these ligands and their targets leads to the selective degradation of target proteins .
Biochemical Pathways
The compound exploits the intracellular ubiquitin-proteasome system . This system is a crucial pathway for protein degradation in cells, and its manipulation allows for the selective degradation of target proteins .
Pharmacokinetics
The compound incorporates a hydrophilic peg chain, which is known to increase the water solubility of the compound . This could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.
Action Environment
The action environment of this compound is within the cell, where it interacts with the ubiquitin-proteasome system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
m-PEG5-2-methylacrylate can be synthesized through a series of chemical reactions involving the incorporation of a methylacrylate group into a PEG chain. The methylacrylate group reacts with amines during Michael addition reactions, which are commonly used in the synthesis of this compound .
Industrial Production Methods
The industrial production of this compound involves the use of high-purity PEG linkers and controlled reaction conditions to ensure the desired product’s purity and yield. The compound is typically produced in reagent grade for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
m-PEG5-2-methylacrylate undergoes various chemical reactions, including:
Michael Addition Reactions: The methylacrylate group reacts with amines to form stable products.
Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include amines, which react with the methylacrylate group under mild conditions. The reactions are typically carried out in solvents such as dimethyl sulfoxide (DMSO) to ensure solubility and reaction efficiency .
Major Products Formed
The major products formed from the reactions of this compound include various PEGylated compounds, which are used in the synthesis of PROTACs and other biologically active molecules .
Wissenschaftliche Forschungsanwendungen
m-PEG5-2-methylacrylate has a wide range of scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
m-PEG5-2-methylacrylate is unique due to its specific structure and reactivity. Similar compounds include other PEG-based linkers and alkyl/ester-based linkers used in the synthesis of PROTACs. Some of these similar compounds are:
m-PEG4-2-methylacrylate: A shorter PEG chain variant with similar reactivity.
m-PEG6-2-methylacrylate: A longer PEG chain variant with increased solubility.
m-PEG5-2-acrylate: A similar compound with an acrylate group instead of a methylacrylate group.
These compounds share similar properties but differ in their chain length and functional groups, which can affect their solubility and reactivity.
Eigenschaften
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O7/c1-14(2)15(16)22-13-12-21-11-10-20-9-8-19-7-6-18-5-4-17-3/h1,4-13H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFWOCHHKHGDMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(2R)-4-hydroxy-6-methylhept-5-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B1676707.png)











